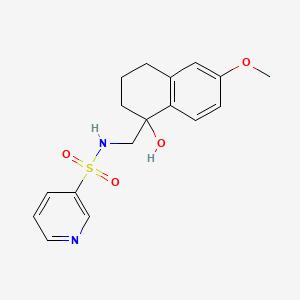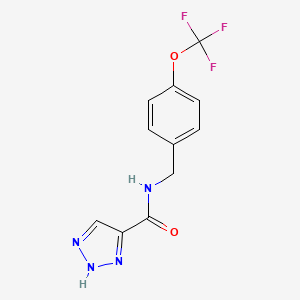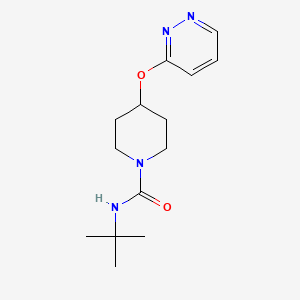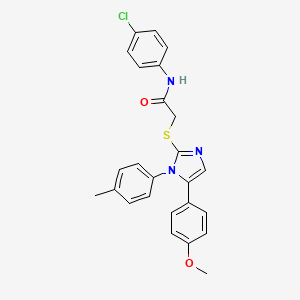![molecular formula C17H13ClFN3O2 B2530710 N-(3-氯-4-氟苯基)-2-[(2-甲基喹唑啉-4-基)氧基]乙酰胺 CAS No. 1116082-33-7](/img/structure/B2530710.png)
N-(3-氯-4-氟苯基)-2-[(2-甲基喹唑啉-4-基)氧基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide" is a novel anilidoquinoline derivative, which is not directly mentioned in the provided papers but is related to the class of compounds discussed. These compounds have been synthesized and evaluated for various biological activities, including antiviral, antiapoptotic, and antibacterial properties. For instance, a similar compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant efficacy in treating Japanese encephalitis, showing antiviral and antiapoptotic effects in vitro and in vivo .
Synthesis Analysis
The synthesis of related anilidoquinoline derivatives involves multiple steps, including the reaction of suitable precursors such as ethyl(1 E )-N-(4-oxo-2-phenylquinazolin-3(4 H )-yl)ethanimidoate with reactive aromatic amines . Another example includes the Sonogashira cross-coupling of quinoline derivatives with iodophenyl acetamide . These methods suggest that the synthesis of "N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide" would likely involve similar strategies, utilizing halogenated aromatic compounds and quinazolinyl precursors.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Additionally, computational methods such as DFT calculations have been employed to predict vibrational wavenumbers and compare them with experimental values, as seen in the study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . These techniques would be applicable in analyzing the molecular structure of "N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide".
Chemical Reactions Analysis
The chemical reactivity of anilidoquinoline derivatives can be influenced by their structural features. For example, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compounds . The synthesized compounds may also undergo further chemical transformations, such as hydrazinyl reactions to form novel heterocycles with antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. The presence of halogen atoms and the quinazolinyl moiety may affect these properties. Additionally, the nonlinear optical properties and intermolecular charge transfer within the molecules have been investigated using theoretical calculations, which could also be relevant for "N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide" .
科学研究应用
镇痛和抗炎活性
研究表明,喹唑啉基乙酰胺的合成及研究具有镇痛和抗炎活性。通过多步法从邻氨基苯甲酸合成的化合物显示出有希望的结果,一些衍生物显示出有效的镇痛和抗炎效果,可与双氯芬酸钠等参考标准相当或优于它们。这些发现表明喹唑啉基乙酰胺在疼痛和炎症管理中的治疗潜力 (Alagarsamy 等,2015)。
抗菌和抗癌潜力
对喹唑啉基乙酰胺衍生物的研究也发现了显著的抗菌和抗癌活性。一系列合成的化合物被评估了其体外抗菌和抗癌活性,分子对接研究支持它们作为设计抗癌药物的先导化合物的潜力。一些衍生物对各种微生物菌株表现出显着的活性,并显示出有希望的抗癌活性,表明它们在开发新的治疗剂中的效用 (Mehta 等,2019)。
神经激肽-1受体拮抗作用
另一项研究集中于合成水溶性神经激肽-1受体拮抗剂,适用于静脉和口服给药,在与呕吐和抑郁相关的临床前测试中表现出高亲和力和长效作用。这项研究突出了针对由神经激肽-1受体活性介导的疾病开发新疗法的潜力 (Harrison 等,2001)。
抗肿瘤活性
新型喹唑啉酮衍生物的抗肿瘤活性已得到探索,这些化合物对各种肿瘤细胞系表现出有效的活性。这些衍生物的合成及其对肿瘤细胞生长抑制作用的评估为它们作为抗肿瘤剂的潜力提供了宝贵的见解,为癌症治疗的进一步研究和开发提供了基础 (Riadi 等,2021)。
抗组胺活性
还报道了具有潜在 H1 抗组胺活性的新化合物的开发,使用转化为氯乙酰胺的杂环胺,然后与各种试剂反应以产生具有抗组胺特性的乙酰胺。这项研究有助于寻找对过敏反应和相关疾病更有效的治疗方法 (Rao & Reddy,1994)。
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-20-15-5-3-2-4-12(15)17(21-10)24-9-16(23)22-11-6-7-14(19)13(18)8-11/h2-8H,9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPBHJZMZZKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)
![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)
![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)



![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)


![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)